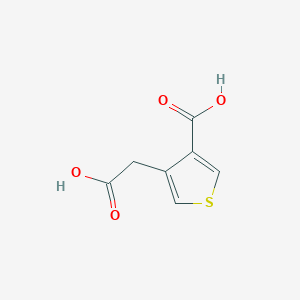

4-(Carboxymethyl)thiophene-3-carboxylic acid

Description

Thiophene-3-carboxylic acid derivatives are a class of heterocyclic compounds characterized by a five-membered aromatic ring containing sulfur and a carboxylic acid group at the 3-position. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including analgesic, antimicrobial, and ion channel inhibitory properties . This article focuses on comparing these analogs based on substituent effects, physicochemical properties, and biological activities.

Properties

IUPAC Name |

4-(carboxymethyl)thiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S/c8-6(9)1-4-2-12-3-5(4)7(10)11/h2-3H,1H2,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDQYSYJCSCFKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)C(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carboxymethyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the carboxylation of thiophene derivatives. For example, the reaction of thiophene-3-carboxylic acid with chloroacetic acid under basic conditions can yield this compound. The reaction typically requires a base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the carboxylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Carboxymethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-(Carboxymethyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Carboxymethyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds with target molecules, influencing their function. Additionally, the thiophene ring can participate in π-π interactions, further affecting the compound’s activity.

Comparison with Similar Compounds

Structural and Substituent Analysis

The position and nature of substituents on the thiophene ring critically influence reactivity, solubility, and biological interactions. Below is a comparative analysis of key derivatives:

Table 1: Structural Comparison of Thiophene-3-carboxylic Acid Derivatives

*Note: this compound is inferred based on structural analogs.

Physicochemical Properties

- Solubility : Carboxymethyl groups (e.g., in hypothetical 4-(Carboxymethyl) derivative) enhance hydrophilicity compared to lipophilic substituents like difluoromethyl or chlorobenzyl.

- Acidity : The carboxylic acid group at position 3 (pKa ~2–3) dominates acidity, but electron-withdrawing substituents (e.g., Cl, CF₃) can further lower pKa .

- Thermal Stability : Aryl and benzyl substituents (e.g., 4-(3-Chlorobenzyl)) may reduce melting points due to increased molecular flexibility .

Key Insights :

- ANO1 Inhibitors: 4-Aryl derivatives (e.g., compound 37 in ) show potent inhibition of calcium-activated chloride channels, relevant for secretory diseases.

- Metal Complexation : Thiophene-3-carboxylic acids form stable Co(II) complexes, enhancing antibacterial efficacy against E. coli and S. aureus .

- Analgesic Activity: Derivatives with dioxobutanoic acid moieties exhibit superior pain relief compared to conventional drugs .

Biological Activity

4-(Carboxymethyl)thiophene-3-carboxylic acid is a thiophene derivative notable for its potential biological activities. This compound, characterized by its unique structure featuring two carboxylic acid groups and a carboxymethyl group, has garnered attention in various fields including medicinal chemistry, biochemistry, and pharmacology.

The molecular formula of this compound is C7H6O4S, with a molecular weight of 186.19 g/mol. Its synthesis typically involves the carboxylation of thiophene derivatives, such as through the reaction of thiophene-3-carboxylic acid with chloroacetic acid under basic conditions. This reaction often requires sodium hydroxide and elevated temperatures to achieve optimal yields.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The compound may modulate enzyme activity and receptor interactions due to the presence of its functional groups, which can form hydrogen bonds and participate in π-π interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been tested against several bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects . Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for further investigation in treating inflammatory diseases.

Case Studies and Research Findings

Recent studies have focused on the biological efficacy of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, finding significant inhibitory concentrations at micromolar levels .

- Anti-inflammatory Activity : In vitro assays demonstrated that the compound reduced the secretion of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent.

- Pharmacological Potential : Ongoing research is exploring its role as a pharmaceutical intermediate in drug development, particularly in synthesizing compounds with enhanced therapeutic profiles.

Comparative Analysis

| Property/Activity | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 186.19 g/mol | Varies (e.g., Thiophene derivatives) |

| Antimicrobial Activity | Effective against MRSA | Varies (e.g., other thiophenes) |

| Anti-inflammatory Activity | Significant inhibition of cytokines | Varies (e.g., NSAIDs) |

| Synthesis Method | Carboxylation under basic conditions | Various synthetic routes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.